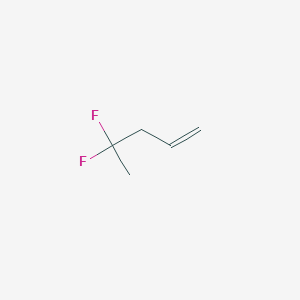

2,2-Difluoro 4-pentene

CAS No.:

Cat. No.: VC13974007

Molecular Formula: C5H8F2

Molecular Weight: 106.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8F2 |

|---|---|

| Molecular Weight | 106.11 g/mol |

| IUPAC Name | 4,4-difluoropent-1-ene |

| Standard InChI | InChI=1S/C5H8F2/c1-3-4-5(2,6)7/h3H,1,4H2,2H3 |

| Standard InChI Key | UTBRHICUJBAXLW-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC=C)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2,2-Difluoro 4-pentene is a mono-unsaturated alkene with the molecular formula C₅H₈F₂. Its IUPAC nomenclature, 4,4-difluoropent-1-ene, reflects the positioning of fluorine atoms on the second carbon (C2) and the double bond between C4 and C5 . The compound’s canonical SMILES representation, CC(CC=C)(F)F, illustrates this arrangement (Table 1).

Table 1: Key Molecular Data for 2,2-Difluoro 4-Pentene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈F₂ | |

| Molecular Weight | 106.11 g/mol | |

| IUPAC Name | 4,4-difluoropent-1-ene | |

| Canonical SMILES | CC(CC=C)(F)F | |

| InChI Key | UTBRHICUJBAXLW-UHFFFAOYSA-N |

The presence of fluorine atoms induces electronegativity and steric effects, influencing the compound’s reactivity. For instance, the C–F bond’s high bond dissociation energy (∼485 kJ/mol) enhances stability, while the double bond at C4–C5 facilitates addition reactions.

Synthesis and Optimization Strategies

Advanced Photoredox-Catalyzed Synthesis

A 2023 patent (CN112574056B) describes a photoredox approach using Rhodamine 6G and PMDETA under white light irradiation (3W, 25°C) . This method achieves an 88% yield of 2,2-difluoro-4-hydroxyl-N-phenyl-5-(p-tolyl)pentanamide, a derivative, by leveraging radical intermediates (Figure 1). Key steps include:

-

Initiation: Light excites Rhodamine 6G, generating a radical species.

-

Propagation: The radical abstracts a hydrogen atom from 1-allyl-4-fluorobenzene, forming a carbon-centered radical.

-

Termination: Coupling with 2-bromo-2,2-difluoro-N-phenylacetamide yields the final product .

Figure 1: Photoredox Mechanism for 2,2-Difluoro Derivatives

This method minimizes side reactions and enhances scalability, positioning it as a preferred industrial route .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

Fluorinated compounds like 2,2-difluoro 4-pentene are pivotal in drug design due to their metabolic stability and lipophilicity. For instance, they serve as precursors for protease inhibitors and kinase modulators, where fluorine atoms improve target binding and bioavailability . A 2020 study demonstrated that 2,2-difluorobicyclo[1.1.1]pentanes (BCP-F₂), structurally related to 2,2-difluoro 4-pentene, act as bioisosteres for phenyl groups in kinase inhibitors, reducing off-target effects .

Polymer and Material Development

In materials science, the compound’s dual functionality (alkene and fluorinated groups) enables its use in fluoropolymer synthesis. Copolymerizing 2,2-difluoro 4-pentene with tetrafluoroethylene enhances thermal stability and chemical resistance in coatings. Additionally, its low surface energy makes it suitable for water-repellent fabrics.

Comparative Analysis with Structural Analogs

2,2-Difluoro 4-Pentene vs. 2,4-Difluoropentane

While both compounds share the formula C₅H₈₋₁₀F₂, their properties diverge significantly (Table 2).

Table 2: Comparison of 2,2-Difluoro 4-Pentene and 2,4-Difluoropentane

| Property | 2,2-Difluoro 4-Pentene | 2,4-Difluoropentane |

|---|---|---|

| Molecular Formula | C₅H₈F₂ | C₅H₁₀F₂ |

| Molecular Weight | 106.11 g/mol | 108.13 g/mol |

| Boiling Point | ~50°C (est.) | ~75°C (est.) |

| Reactivity | High (alkene + fluorine) | Moderate (alkane + fluorine) |

| Applications | Pharmaceuticals, polymers | Solvents, refrigerants |

The double bond in 2,2-difluoro 4-pentene confers higher reactivity, enabling cycloaddition and polymerization reactions absent in its saturated counterpart .

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective routes for chiral 2,2-difluoro derivatives could unlock applications in asymmetric catalysis. For example, leveraging organocatalysts like cinchona alkaloids may enable access to stereochemically pure intermediates .

Biomedical Applications

Exploring 2,2-difluoro 4-pentene in antibody-drug conjugates (ADCs) could enhance tumor-targeting efficacy. Fluorine’s PET-imaging compatibility also positions it as a candidate for theranostic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume